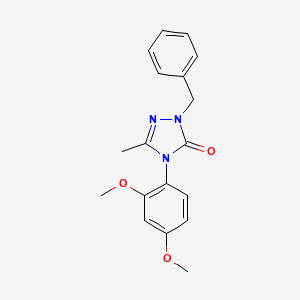

2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one

Description

2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by:

- Position 4: A 2,4-dimethoxyphenyl group, providing electron-donating methoxy substituents that enhance solubility and modulate electronic properties.

- Position 5: A methyl group, influencing steric and electronic characteristics.

Its molecular weight is approximately 353.4 g/mol, calculated from its formula (C₁₈H₁₇N₃O₃).

Properties

IUPAC Name |

2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-5-4-6-8-14)18(22)21(13)16-10-9-15(23-2)11-17(16)24-3/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKSYJFGMNLVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with methyl isocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and various substituted triazoles depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antimicrobial and anticancer properties. Research has shown that triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies have documented that compounds similar to 2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one can act as effective inhibitors of certain kinases and proteases, which are critical in cancer progression .

Case Studies:

- A study highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. Results indicated significant cytotoxic effects attributed to the inhibition of target enzymes .

- Another research focused on the antimicrobial efficacy of triazole compounds against various bacterial strains. The findings suggested that modifications in the triazole structure could enhance antibacterial activity .

Agricultural Applications

Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. The compound's structure allows it to interact with fungal enzymes effectively, making it a candidate for developing new agricultural fungicides.

Case Studies:

- Research has demonstrated that triazole derivatives can effectively control plant pathogens such as Fusarium and Botrytis, which are responsible for significant crop losses .

- Field trials have shown that formulations containing triazole compounds significantly reduce disease incidence in crops like wheat and barley.

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.

Case Studies:

- Investigations into the use of triazole compounds as corrosion inhibitors have been promising. Their ability to form stable complexes with metal ions can enhance the protective qualities of coatings applied to metals .

- Additionally, research into polymer composites incorporating triazole derivatives has shown improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazol-3-one derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Insights :

Electronic Effects: The target compound’s 2,4-dimethoxyphenyl group donates electrons, contrasting with halogenated analogs (e.g., chloro/fluoro in CAS 111992-05-3 ), which withdraw electrons. This difference may influence binding to biological targets or catalytic activity.

Solubility and Bioavailability: Methoxy groups in the target compound enhance water solubility compared to halogenated or non-polar derivatives (e.g., CAS 860789-87-3 ), favoring pharmaceutical applications. Benzyloxy groups (CAS 860786-68-1 ) offer moderate solubility but may increase metabolic stability.

Biological Activity :

- Triazolones with halogen substituents (e.g., CAS 111992-05-3 ) are often used in agrochemicals due to their reactivity and persistence.

- Biphenyl derivatives (CAS 1000575-27-8 ) may serve as rigid scaffolds in drug design or optoelectronic materials.

Synthetic Considerations :

- The target compound’s synthesis likely involves alkylation (for benzyl) and nucleophilic substitution (for dimethoxyphenyl), similar to methods in and .

Biological Activity

2-Benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a member of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound features a unique structural arrangement with potential implications for pharmacological applications. However, specific research on its biological activity is limited.

Structure and Properties

The compound's structure includes:

- A triazole ring that contributes to its biological activity.

- Benzyl and dimethoxyphenyl substituents , which may enhance its interaction with biological targets.

Biological Activity

While comprehensive studies specifically targeting this compound are scarce, insights can be drawn from related triazole compounds and their documented activities.

Anticancer Activity

Research on related triazole derivatives suggests significant anticancer properties. For example:

- Triazole analogs have shown potent activity against various cancer cell lines, with some exhibiting GI50 values below 10 nM in assays against leukemia and solid tumors .

- The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanisms of action for triazole compounds generally include:

- Inhibition of tubulin polymerization , which is critical for cell division.

- Induction of apoptosis through various signaling pathways.

Case Study: Related Triazole Analogs

A study evaluated several triazole derivatives for their anticancer activity:

- Compound 2m exhibited a GI50 < 10 nM against multiple cancer cell lines including colon (HCT-116), lung (HOP-92), and melanoma (M14) .

- This compound's structure was optimized to enhance potency through modifications in the substituents on the triazole ring.

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The presence of methoxy groups and specific substitutions on the phenyl ring significantly influence the cytotoxic activity of triazole derivatives .

- Compounds with multiple electron-donating groups tend to exhibit improved biological activity due to enhanced electron density facilitating interactions with biological targets.

Data Table: Biological Activities of Related Triazoles

| Compound | Cell Line Tested | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2m | K-562 (leukemia) | <10 | Tubulin inhibition |

| 2l | MDA-MB-435 (breast) | <10 | Apoptosis induction |

| 2e | HCT-116 (colon) | <10 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.